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Compound of Interest

Compound Name: Nickel sulphate hydrate

Cat. No.: B1259748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of α-Nickel

Sulfate Hexahydrate (α-NiSO₄·6H₂O), a compound of interest in various scientific fields. This

document details the experimental protocols for its structural determination and presents key

crystallographic data in a clear, tabular format.

Crystal Structure and Properties
α-NiSO₄·6H₂O crystallizes in the tetragonal system, belonging to the non-centrosymmetric

space group P4₁2₁2.[1][2] This chiral space group indicates that the crystal structure lacks a

center of inversion. The crystal structure consists of [Ni(H₂O)₆]²⁺ octahedra and [SO₄]²⁻

tetrahedra linked by a network of hydrogen bonds.

Crystallographic Data
The unit cell parameters and other crystallographic data for α-NiSO₄·6H₂O have been

determined through single-crystal X-ray diffraction and neutron diffraction studies. The data

presented below is a compilation from various sources, providing a comprehensive overview of

its structural parameters.
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Parameter Value (X-ray Diffraction)[1] Value (Neutron Diffraction)

Crystal System Tetragonal Tetragonal

Space Group P4₁2₁2 P4₁2₁2

a (Å) 6.784(2) 6.787(3)

c (Å) 18.285(12) 18.299(4)

Volume (Å³) 841.4(4) 843.5

Z 4 4

Density (calculated) (g/cm³) 2.075 -

Radiation MoKα (λ = 0.71073 Å) -

Temperature Room Temperature -

R-factor - 0.082

Atomic Coordinates
The following table lists the atomic coordinates for the non-hydrogen atoms in the asymmetric

unit of α-NiSO₄·6H₂O as determined by single-crystal X-ray diffraction.[1]
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Atom x y z

Ni1 0.4998(1) 0.4998(1) 0.2500

S1 0.0000 0.5000 0.4211(1)

O1 0.3541(6) 0.2974(6) 0.2500

O2 0.6459(6) 0.7026(6) 0.2500

O3 0.4998(5) 0.4998(5) 0.1583(3)

O4 0.4998(5) 0.4998(5) 0.3417(3)

O5 0.0000 0.5000 0.3491(4)

O6 0.1465(5) 0.6465(5) 0.4460(3)

O7 -0.1465(5) 0.3535(5) 0.4460(3)

Note: Hydrogen atom positions are best determined by neutron diffraction, but a complete set

of coordinates from such a study was not available in the searched literature.

Selected Bond Lengths and Angles
The coordination geometry around the nickel and sulfur atoms is crucial for understanding the

crystal packing. The following tables present selected interatomic distances and angles.[1]

Bond Lengths (Å)
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Bond Length

Ni1–O1 2.049(4)

Ni1–O2 2.051(4)

Ni1–O3 2.062(2)

Ni1–O4 2.062(2)

S1–O5 1.469(5)

S1–O6 1.472(3)

S1–O7 1.472(3)

Bond Angles (°)

Angle Value

O1–Ni1–O2 180.0(2)

O1–Ni1–O3 90.0(1)

O1–Ni1–O4 90.0(1)

O2–Ni1–O3 90.0(1)

O2–Ni1–O4 90.0(1)

O3–Ni1–O4 180.0(2)

O5–S1–O6 109.5(2)

O5–S1–O7 109.5(2)

O6–S1–O7 109.4(2)

Experimental Protocols
The structural analysis of α-NiSO₄·6H₂O involves several key experimental stages, from crystal

growth to data analysis.
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Crystal Growth
Single crystals of α-NiSO₄·6H₂O suitable for X-ray diffraction are typically grown from an

aqueous solution using the slow evaporation method.[1][2]

Protocol:

Prepare a saturated aqueous solution of nickel sulfate at room temperature.

Filter the solution to remove any impurities.

Place the solution in a beaker covered with a perforated lid to allow for slow evaporation.

Allow the solution to stand undisturbed at a constant temperature.

Harvest well-formed single crystals after a period of several days to weeks.

Alternatively, crystals can be grown by the slow cooling of a saturated solution.[3]

Single-Crystal X-ray Diffraction
This is the primary technique for determining the precise atomic arrangement in a crystal.

Protocol:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer. For the data presented, an

ENRAF NONIUS CAD4 diffractometer with MoKα radiation (λ = 0.71073 Å) was used.[1]

Data is collected at room temperature. A series of diffraction images are recorded as the

crystal is rotated.

Data Reduction: The raw diffraction data is processed to correct for experimental factors and

to obtain a list of reflection intensities and their corresponding Miller indices.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined using a full-matrix least-squares method, typically with software such as the SHELXL

program package.[1] Non-hydrogen atoms are refined anisotropically.
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Powder X-ray Diffraction and Rietveld Refinement
Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material and can be

used for structure refinement using the Rietveld method.[4][5]

Protocol:

Sample Preparation: The crystalline sample is finely ground to a powder to ensure random

orientation of the crystallites.

Data Collection: The powder is placed in a sample holder and analyzed using a powder

diffractometer. A continuous scan of diffraction intensity versus 2θ angle is recorded.

Rietveld Refinement: The experimental powder diffraction pattern is fitted to a calculated

pattern based on a known structural model. The refinement process involves adjusting

various parameters, including lattice parameters, atomic positions, and peak shape

parameters, to minimize the difference between the observed and calculated patterns.

Visualizations
The following diagrams illustrate the experimental workflows for the crystal structure analysis of

α-NiSO₄·6H₂O.
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Workflow for Single-Crystal X-ray Diffraction Analysis.
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Workflow for Powder X-ray Diffraction and Rietveld Refinement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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